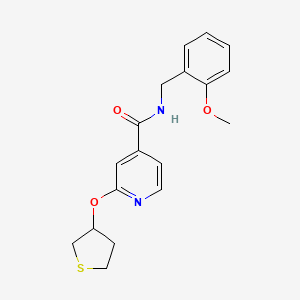

![molecular formula C8H11N3O2S B2601981 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine CAS No. 115170-29-1](/img/structure/B2601981.png)

3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

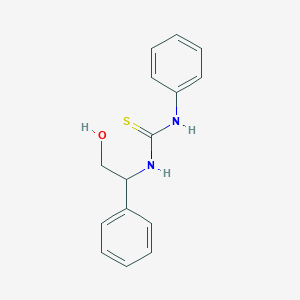

“3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a chemical compound with the molecular weight of 213.26 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(methylsulfonyl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine . The InChI code is 1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . The molecular weight of the compound is 213.26 .Applications De Recherche Scientifique

Sulfomethylation of Polyazamacrocycles

The sulfomethylation of polyazamacrocycles, including the use of formaldehyde bisulfite in aqueous medium at various pH levels, is a notable application. This method allows for the introduction of methanesulfonate groups into structures, largely determined by the pH. At neutral pH, disubstituted products are formed, and these sulfomethylated products serve as precursors for the synthesis of mono- and diacetate, phosphonate, and phosphinate derivatives. This approach offers a new route to mixed-side-chain macrocyclic chelates, demonstrating the chemical versatility of methanesulfonyl derivatives in macrocyclic chemistry (van Westrenen & Sherry, 1992).

Nanoporous Organic Polymers

Another application is found in the development of nanoporous organic polymers based on 1,3,5-triazine units. These materials, synthesized via methane-sulfonic acid-catalyzed Friedel–Crafts reactions, exhibit significant hydrogen adsorption capacity and carbon dioxide uptake. Their high surface area and pore volume make them excellent candidates for gas adsorption and separation processes. This highlights the role of 3-Methanesulphonyl derivatives in creating materials with potential environmental and industrial applications (Xiong et al., 2014).

Synthesis of Fused s-Triazoles

The reaction of 2-Methanesulfonyl-5-phenyl-1,3,4-oxadiazole with binucleophilic reagents, leading to fused s-triazoles through intramolecular ring transformation, represents another research application. This process showcases the utility of methanesulfonyl derivatives in synthesizing heterocyclic compounds, which could have implications in pharmaceutical development and organic chemistry research (Sasaki, Ohno, & Ito, 1984).

Propriétés

IUPAC Name |

3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNVPZVFXLNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)

![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)

![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)